Hyoscyamine N-Oxide Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hyoscyamine N-Oxide Hydrochloride typically involves the oxidation of hyoscyamine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Hyoscyamine N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hyoscyamine to its N-oxide form.
Reduction: Reduction of the N-oxide group back to the parent hyoscyamine.
Substitution: Reactions involving the replacement of functional groups on the tropane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: this compound.
Reduction: Hyoscyamine.
Substitution: Various substituted tropane derivatives.
Scientific Research Applications
Hyoscyamine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Hyoscyamine N-Oxide Hydrochloride exerts its effects by blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This leads to increased cardiac output, reduced secretions, and relaxation of smooth muscles . The compound’s molecular targets include muscarinic acetylcholine receptors, which are involved in various physiological processes .
Comparison with Similar Compounds
Hyoscyamine: The parent compound, also a tropane alkaloid with similar anticholinergic properties.
Atropine: A racemic mixture of hyoscyamine and its enantiomer, used for similar medical applications.
Scopolamine: Another tropane alkaloid with anticholinergic effects, often used for motion sickness.
Uniqueness: Hyoscyamine N-Oxide Hydrochloride is unique due to its specific N-oxide functional group, which can alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar alkaloids .
Properties
Molecular Formula |
C17H24ClNO4 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-,18?;/m1./s1 |
InChI Key |
QTRBWTMEQQSFLO-ZWNAVJECSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)[O-].Cl |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl |
Origin of Product |
United States |
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